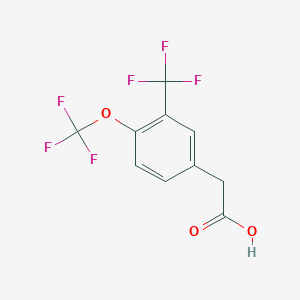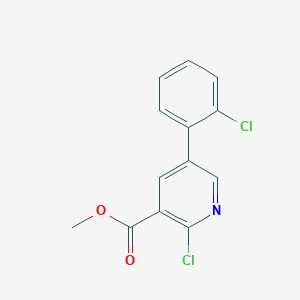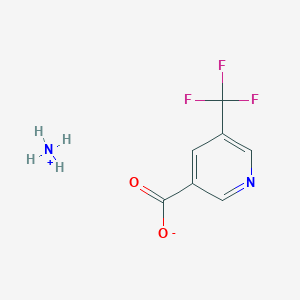
Ammonium 5-(trifluoromethyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium 5-(trifluoromethyl)nicotinate (5-TFMN) is an organic compound that has been studied for its potential applications in a wide range of scientific research fields. It is a derivative of nicotinic acid, which is a naturally occurring compound found in many foods. 5-TFMN is an important compound due to its ability to act as an inhibitor of certain enzymes and receptors. It has been used in research to study the biochemical and physiological effects of nicotinic acid and its derivatives on biological systems.
Aplicaciones Científicas De Investigación
Ammonium 5-(trifluoromethyl)nicotinate has been used in a variety of scientific research applications due to its ability to act as an inhibitor of certain enzymes and receptors. It has been used in studies of the biochemical and physiological effects of nicotinic acid and its derivatives on biological systems. It has also been used to study the effects of nicotinic acid and its derivatives on cell signaling pathways, gene expression, and protein folding. In addition, Ammonium 5-(trifluoromethyl)nicotinate has been used to study the effects of nicotinic acid and its derivatives on cancer cells and other diseases.
Mecanismo De Acción
The mechanism of action of Ammonium 5-(trifluoromethyl)nicotinate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors. It is thought to bind to nicotinic acid receptors and block their activity. This inhibition of nicotinic acid receptors is thought to be responsible for the biochemical and physiological effects of Ammonium 5-(trifluoromethyl)nicotinate.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ammonium 5-(trifluoromethyl)nicotinate are not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors. This inhibition of nicotinic acid receptors is thought to be responsible for the biochemical and physiological effects of Ammonium 5-(trifluoromethyl)nicotinate. In studies, Ammonium 5-(trifluoromethyl)nicotinate has been found to reduce inflammation, inhibit cell proliferation, and induce apoptosis. It has also been found to have anti-cancer effects, and has been used to study the effects of nicotinic acid and its derivatives on cancer cells and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ammonium 5-(trifluoromethyl)nicotinate in laboratory experiments include its high yield of product, its low cost, and its ability to act as an inhibitor of certain enzymes and receptors. Its low cost makes it an attractive option for research. However, there are some limitations to using Ammonium 5-(trifluoromethyl)nicotinate in laboratory experiments. It is not very stable in solution and can degrade over time. In addition, it is difficult to accurately measure the concentration of Ammonium 5-(trifluoromethyl)nicotinate in solution due to its low solubility.
Direcciones Futuras
The potential applications of Ammonium 5-(trifluoromethyl)nicotinate in scientific research are vast. Future research should focus on further exploring the biochemical and physiological effects of Ammonium 5-(trifluoromethyl)nicotinate and its derivatives on biological systems. In addition, further research should be conducted on the mechanism of action of Ammonium 5-(trifluoromethyl)nicotinate and its derivatives. Furthermore, further research should be conducted on the effects of Ammonium 5-(trifluoromethyl)nicotinate and its derivatives on cancer cells and other diseases. Finally, research should be conducted on the development of new synthetic methods for producing Ammonium 5-(trifluoromethyl)nicotinate and its derivatives.
Métodos De Síntesis
The synthesis of Ammonium 5-(trifluoromethyl)nicotinate is a relatively simple process. It can be synthesized from the reaction of nicotinic acid with trifluoroacetic anhydride in the presence of a base, such as pyridine or triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon. The reaction produces the desired product, Ammonium 5-(trifluoromethyl)nicotinate, in high yields.
Propiedades
IUPAC Name |
azanium;5-(trifluoromethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2.H3N/c8-7(9,10)5-1-4(6(12)13)2-11-3-5;/h1-3H,(H,12,13);1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPORYWAKWHLII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)C(=O)[O-].[NH4+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium 5-(trifluoromethyl)nicotinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one](/img/structure/B6308258.png)
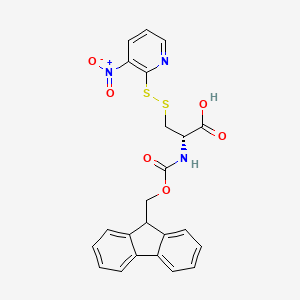
![2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6308270.png)
![Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308286.png)
![Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II), min. 97%](/img/structure/B6308291.png)
![{(S)-(-)-7-[N-(1,3-dithian-2-yl)methylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane}chlorodihydroiridium(III), 97+% [Ir-(S)-DTB-SpiroSAP]](/img/structure/B6308299.png)
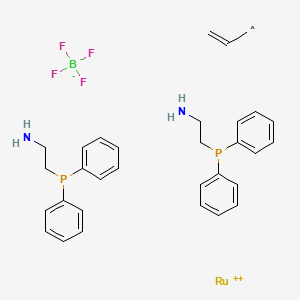
ruthenium(II) trifluoromethanesulfonate](/img/structure/B6308305.png)
![(R)-(+)-7-[N-(2-Phthio)ethylamino]-7'-[bis(3,5-di-t-BuPh)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane, 97+% (>99% ee)](/img/structure/B6308308.png)
![(R)-(+)-7-[N-(2-Benzylthio)ethylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-DTB-SpiroSAP-Bn]](/img/structure/B6308314.png)
![(R)-(+)-7-[N-(2-Phenylthio)ethylamino]-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-Xyl-SpiroSAP-Ph]](/img/structure/B6308317.png)
![N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B6308324.png)
